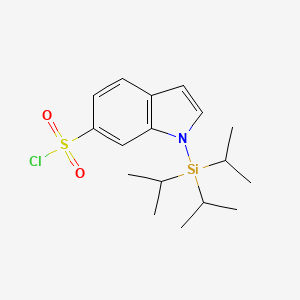

1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride

Description

1-(Triisopropylsilyl)-1H-indole-6-sulfonyl chloride is a specialized organosilicon compound featuring a triisopropylsilyl (TIPS) protecting group at the indole nitrogen and a sulfonyl chloride moiety at the 6-position. The TIPS group enhances steric bulk, improving stability against nucleophilic attack and oxidative degradation, while the sulfonyl chloride functionality enables versatile derivatization (e.g., sulfonamide formation). This compound is pivotal in medicinal chemistry for synthesizing indole-based sulfonamides, which are explored for kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

1-tri(propan-2-yl)silylindole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2SSi/c1-12(2)23(13(3)4,14(5)6)19-10-9-15-7-8-16(11-17(15)19)22(18,20)21/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXNRHIOGIMWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through a series of steps involving the use of silylating agents and sulfonyl chloride reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Triisopropylsilyl)-1H-indole-6-sulfonylchloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions or with the use of catalysts to facilitate the reaction.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the indole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an indole sulfonamide derivative .

Scientific Research Applications

1-(Triisopropylsilyl)-1H-indole-6-sulfonylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride involves its ability to undergo various chemical transformations, which can be exploited to modify other molecules. The triisopropylsilyl group provides steric protection, while the sulfonyl chloride group is highly reactive towards nucleophiles . This combination allows for selective reactions and the formation of specific products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(triisopropylsilyl)-1H-indole-6-sulfonyl chloride (Compound A ) with structurally analogous indole derivatives to highlight key differences in reactivity, stability, and synthetic utility.

Table 1: Structural and Functional Comparison

Key Findings:

Compound D (TBS) offers a balance between stability and reactivity, making it preferable for multi-step syntheses.

Reactivity of Sulfonyl Chloride :

- The electron-withdrawing sulfonyl chloride group in A and B facilitates nucleophilic substitution. However, A ’s TIPS group slows hydrolysis compared to B , enabling controlled reactions in aqueous conditions.

HRMS data for such compounds (e.g., m/z 223.1225 in ) aligns with calculated molecular weights, underscoring the reliability of mass spectrometry for validating similar structures.

Synthetic Utility :

- A ’s stability makes it ideal for prolonged storage and reactions requiring anhydrous conditions. In contrast, C and B are more suited for rapid, single-step modifications.

Research Implications and Limitations

- Advantages of Compound A : Its steric protection and functional group compatibility are advantageous for targeted drug discovery.

- Limitations : The TIPS group may hinder reactions requiring accessibility to the indole nitrogen, necessitating strategic deprotection steps.

Biological Activity

1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride, with the CAS number 912846-33-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for its diverse pharmacological properties. Its unique structure, featuring a triisopropylsilyl group and a sulfonyl chloride moiety, suggests possible applications in drug design and development.

Structure and Composition

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H20ClN2O2S

- Molecular Weight : 304.83 g/mol

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of indole derivatives, followed by the introduction of the triisopropylsilyl group. The synthetic pathway ensures that the sulfonyl chloride functionality is preserved for subsequent biological evaluations.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, indole derivatives have been shown to possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. Research has demonstrated that certain indole sulfonamides can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further exploration.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various indole derivatives on different cancer cell lines. The results indicated that compounds with sulfonamide functionalities showed enhanced cytotoxicity compared to their non-sulfonamide counterparts. The IC50 values for these compounds ranged from 5 µM to 20 µM depending on the cell line tested.

- Mechanistic Insights : Another investigation focused on the mechanistic pathways through which indole derivatives exert their anticancer effects. The study highlighted that these compounds could inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways.

Table 1: Biological Activity Summary

Pharmacokinetics and Toxicity

In preliminary pharmacokinetic studies, compounds related to this compound have shown favorable absorption characteristics with moderate metabolic stability. Toxicity assessments indicate low predicted side effects, positioning these compounds as viable candidates for further development.

Q & A

Q. What are the key synthetic routes for preparing 1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride, and how are reaction conditions optimized?

The synthesis typically involves sulfonation of the indole ring followed by silylation. A common approach involves reacting chlorosulfonic acid with a pre-functionalized indole precursor under controlled temperatures (e.g., 0°C to room temperature) to introduce the sulfonyl chloride group . For example, in analogous sulfonyl chloride syntheses, chlorosulfonic acid is added dropwise to the substrate, followed by ice-water quenching to isolate the product . Optimization includes:

- Temperature control : Maintaining low temperatures (0°C) during sulfonation minimizes side reactions like over-sulfonation.

- Purification : Column chromatography (e.g., using THF as a solvent system) is critical for isolating the pure product, as seen in spirophosphazene syntheses .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress and confirm completion .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- HPLC : Purity is assessed via HPLC (≥95% threshold) using protocols similar to indole-carboxylic acid derivatives .

- NMR/X-ray Crystallography : Structural confirmation relies on H/C NMR for functional group analysis. X-ray crystallography (as described in supplementary methods for phosphazene compounds) may resolve steric effects from the triisopropylsilyl group .

- Spectroscopic Data : Compare IR spectra for sulfonyl chloride (S=O stretching ~1370 cm) and silyl group signals (Si-C peaks in Si NMR).

Q. What are the primary research applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

- Cross-coupling reactions : The sulfonyl chloride group enables nucleophilic substitutions, while the silyl group acts as a steric protector, directing regioselectivity .

- Heterocyclic functionalization : Used to synthesize indole-based sulfonamides, which are pharmacologically relevant (e.g., analogous to benzo[cd]indole sulfonamides) .

Advanced Research Questions

Q. How do steric effects from the triisopropylsilyl group influence reactivity in cross-coupling reactions?

The bulky triisopropylsilyl (TIPS) group:

- Shields reactive sites : Limits undesired side reactions (e.g., dimerization) during sulfonation or coupling.

- Directs regioselectivity : In Pd-catalyzed reactions, TIPS guides coupling to the less hindered C-3 position of indole, as observed in boronic acid intermediates .

- Solubility impact : Enhances solubility in non-polar solvents (e.g., THF), facilitating homogeneous reaction conditions .

Q. What strategies mitigate competing reactions during sulfonation of the indole ring?

- Acid scavengers : Sodium acetate or EtN neutralizes HCl byproducts, preventing acid-catalyzed decomposition .

- Stepwise functionalization : Introduce the silyl group before sulfonation to avoid steric clashes during later steps .

- Temperature gradients : Start reactions at 0°C to control exothermic sulfonation, then gradually warm to room temperature (e.g., 2 h stirring post-cooling) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Multi-technique validation : Cross-validate NMR data with X-ray crystallography to confirm spatial arrangement, especially for sterically crowded regions.

- Dynamic effects : Account for rotational barriers in NMR (e.g., silyl group rotation) that may obscure signals. Slow crystallography data collection (e.g., 3-day reaction monitoring) improves resolution .

Methodological Considerations

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Purification bottlenecks : Column chromatography becomes impractical at large scales. Alternatives include recrystallization from acetic acid (as in indole-carboxylic acid derivatives) or gradient precipitation .

- Yield optimization : Lower yields (e.g., 38% in analogous sulfonyl chloride syntheses) are improved via stoichiometric tuning (e.g., 1:1 molar ratios of indole precursor to chlorosulfonic acid) and extended reaction times (3 days for phosphazene systems) .

Q. How is this compound utilized in designing novel heterocyclic frameworks?

- Spirocyclic systems : Acts as a sulfonylating agent for phosphazene cores, enabling spiroannulation (e.g., dispirophosphazenes synthesized via THF-mediated reactions) .

- Sulfonamide libraries : Reacts with amines (e.g., anilines) under mild conditions (room temperature, EtN) to generate diverse sulfonamide derivatives for biological screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.